![molecular formula C₁₀H₁₀N₄O₅ B119064 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone CAS No. 2256-00-0](/img/structure/B119064.png)
2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone
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Overview
Description
“2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” is a chemical compound with the molecular formula C10H10N4O5 . It is a derivative of 2-butanone, which is also known as methyl ethyl ketone .
Synthesis Analysis
The synthesis of hydrazones, such as “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone”, typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The reaction can be carried out in solution, by mechanosynthesis, or by solid-state melt reactions .Molecular Structure Analysis
The molecular structure of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” can be represented by the InChI string: InChI=1S/C10H10N4O5 . The 3D structure of the molecule can be viewed using computational chemistry software .Chemical Reactions Analysis
The reaction of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” involves the formation of a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” include a density of 1.4±0.1 g/cm3, a boiling point of 381.9±52.0 °C at 760 mmHg, and a flash point of 184.8±30.7 °C . The compound has a molar refractivity of 63.1±0.5 cm3 and a molar volume of 183.6±7.0 cm3 .Scientific Research Applications
Analytical Chemistry: Detection of Carbonyl Compounds
2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone: is used in analytical chemistry to detect carbonyl compounds. The compound forms hydrazones with aldehydes and ketones, which can be analyzed using various chromatographic techniques . This application is crucial for identifying and quantifying carbonyl-containing compounds in complex mixtures.
Food Science: Lipid Oxidation Studies
In food science, this hydrazone derivative is utilized to study lipid oxidation. It reacts with oxidized lipids to form stable hydrazone products, which can be quantified to assess the extent of lipid oxidation in food products . This is important for understanding the shelf life and nutritional quality of food.
Pharmaceutical Research: Drug Metabolism
In pharmaceutical research, 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone is used to investigate drug metabolism. It can react with drug metabolites that contain carbonyl groups, aiding in the identification and quantification of these metabolites during drug development .
Material Science: Polymer Research
This hydrazone derivative finds applications in material science, particularly in polymer research. It can be used to modify the properties of polymers or to serve as a building block for creating novel polymer structures with specific functionalities .
Biochemistry: Protein Carbonylation
In biochemistry, the compound is employed to study protein carbonylation. It reacts with carbonylated proteins, a marker of oxidative stress, allowing for the assessment of protein damage in various biological samples .
Mechanism of Action
Target of Action
The primary targets of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone are aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The compound interacts with its targets through a nucleophilic addition reaction. The nitrogen in the hydrazone acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones is a common reaction in organic chemistry and biochemistry, often used in the detection and quantification of carbonyl compounds .
Result of Action
The primary result of the compound’s action is the formation of a hydrazone, a compound containing a C=N-N group . This reaction is essentially irreversible, leading to a stable product .
Action Environment
The reaction of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone with its targets can be influenced by environmental factors such as temperature and pH. For example, the reaction should be carried out in an environment that avoids the formation of dust and aerosols .
properties
IUPAC Name |
(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZDRNKABQCMK-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430352 |
Source
|
Record name | 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |
CAS RN |
2256-00-0 |
Source
|
Record name | 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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